molecular formula C10H5Br2NO3 B12994124 5,7-Dibromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

5,7-Dibromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

Cat. No.: B12994124
M. Wt: 346.96 g/mol
InChI Key: QQKJUYOEHGDJPN-UHFFFAOYSA-N
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Description

5,7-Dibromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a quinoline derivative known for its significant biological and chemical properties. Quinoline derivatives are widely studied due to their diverse applications in medicinal chemistry, including antimicrobial, antiviral, and anticancer activities . This compound, in particular, has garnered attention for its potential use in various scientific research fields.

Preparation Methods

The synthesis of 5,7-Dibromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid typically involves the bromination of quinoline derivatives. One method includes the bromination of 4-oxo-1,4-dihydroquinoline-2-carboxylic acid using bromine in glacial acetic acid . The reaction conditions involve vigorous stirring and controlled temperature to ensure the selective bromination at the 5 and 7 positions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

5,7-Dibromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine, acetic acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5,7-Dibromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-Dibromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV . The bromine atoms enhance its binding affinity and specificity towards these targets, leading to effective inhibition of bacterial growth.

Comparison with Similar Compounds

Similar compounds to 5,7-Dibromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid include other quinoline derivatives such as:

What sets this compound apart is its unique bromination pattern, which enhances its biological activity and specificity towards certain molecular targets.

Properties

Molecular Formula

C10H5Br2NO3

Molecular Weight

346.96 g/mol

IUPAC Name

5,7-dibromo-4-oxo-1H-quinoline-2-carboxylic acid

InChI

InChI=1S/C10H5Br2NO3/c11-4-1-5(12)9-6(2-4)13-7(10(15)16)3-8(9)14/h1-3H,(H,13,14)(H,15,16)

InChI Key

QQKJUYOEHGDJPN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NC(=CC2=O)C(=O)O)Br)Br

Origin of Product

United States

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